![molecular formula C29H29N3O5 B3012351 N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide CAS No. 894558-73-7](/img/structure/B3012351.png)
N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide
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Description
The compound is a complex organic molecule that features a quinoline core, which is a common structure in medicinal chemistry due to its pharmacological properties. The molecule includes various functional groups such as an amide, ether, and a dioxolone ring, which may contribute to its reactivity and potential biological activity.
Synthesis Analysis
The synthesis of related quinoline derivatives has been reported using a Passerini three-component reaction, which involves an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids. This method is performed in water at room temperature and can yield the desired products quantitatively . Although the specific synthesis of N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related amide derivatives has been studied, revealing different spatial orientations that can affect anion coordination. For instance, a stretched amide with a tweezer-like geometry has been observed, which can self-assemble into a channel-like structure through weak interactions such as C–H∙∙∙π and C–H∙∙∙O . These structural insights are crucial for understanding how the compound might interact with other molecules or ions.
Chemical Reactions Analysis
The chemical reactivity of amide derivatives can be influenced by their molecular structure. For example, the protonation state of the amide can lead to different geometries such as concave or S-shaped, which in turn can affect the compound's reactivity . The presence of the amide bond in quinoline derivatives is a key feature that can participate in various chemical reactions, potentially including the formation of co-crystals with other aromatic compounds .
Physical and Chemical Properties Analysis
Quinoline derivatives with amide bonds have been shown to form co-crystals with aromatic diols, which can result in different hydration states and symmetry within the crystal lattice . These properties are indicative of the compound's ability to engage in hydrogen bonding and other non-covalent interactions, which are important for its physical characteristics such as solubility and melting point.
Scientific Research Applications
Anion Coordination and Spatial Orientation N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide demonstrates varied spatial orientations influencing anion coordination. Studies on similar amide derivatives highlight their tweezer-like geometries and channel-like structures through self-assembly, suggesting potential for precise molecular recognition and anion coordination applications (Kalita & Baruah, 2010).
Co-crystal Formation and Structural Insights The compound's structural versatility is evident in its ability to form co-crystals with aromatic diols. This property underpins its role in creating complex molecular architectures, potentially useful in designing novel materials or enhancing drug formulation stability (Karmakar, Kalita, & Baruah, 2009).
Antimalarial Activity and Structure-Activity Relationships Derivatives similar to this compound have shown promise in antimalarial studies. Quantitative structure-activity relationship (QSAR) analyses reveal that modifications in the compound structure could enhance antimalarial efficacy, making it a candidate for further antimalarial drug development (Werbel et al., 1986).
Corrosion Inhibition in Metal Surfaces Research into quinoxalines compounds, closely related to the compound , has shown their efficacy as corrosion inhibitors for metals in acidic media. Such findings point towards the compound's potential application in protecting industrial equipment or structures from corrosion, thereby extending their lifespan and reducing maintenance costs (Zarrouk et al., 2014).
Multifunctional Aldose Reductase Inhibitors The structure of this compound suggests potential as a multifunctional aldose reductase inhibitor. Such inhibitors are valuable in managing diabetic complications by combining antioxidant activity to mitigate oxidative stress alongside their primary inhibitory function, offering a dual therapeutic approach (Qin et al., 2015).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[7-[(4-ethylanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-3-19-5-7-22(8-6-19)30-16-21-13-20-14-26-27(37-18-36-26)15-25(20)32(29(21)34)17-28(33)31-23-9-11-24(12-10-23)35-4-2/h5-15,30H,3-4,16-18H2,1-2H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVDBAKYSPGOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)OCC)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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